molecular formula C5H7F3O3 B2897326 (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid CAS No. 156594-11-5

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid

Cat. No.: B2897326
CAS No.: 156594-11-5
M. Wt: 172.103
InChI Key: JCJGOWYCFRASTM-BYPYZUCNSA-N
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Description

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is an organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid typically involves the introduction of trifluoromethyl and hydroxy groups onto a butanoic acid framework. One common method involves the use of trifluoroacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to yield the desired product. The reaction conditions often require the use of strong acids or bases, as well as specific temperature and pressure controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4,4,4-trifluoro-3-oxobutanoic acid, while reduction of the carboxylic acid group can produce 4,4,4-trifluoro-3-hydroxy-3-methylbutanol.

Scientific Research Applications

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-trifluoro-3-hydroxybutanoic acid: Lacks the methyl group, which can affect its reactivity and biological activity.

    3-hydroxy-3-methylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    4,4,4-trifluoro-3-methylbutanoic acid: Lacks the hydroxy group, which can influence its solubility and reactivity.

Uniqueness

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is unique due to the combination of trifluoromethyl, hydroxy, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGOWYCFRASTM-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156594-11-5
Record name (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
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